Regiochemistry-Driven Symmetry Breaking: C1 vs. Cs Point Group Symmetry in Cyanoisophthalic Acid Isomers
4-Cyanoisophthalic acid possesses C1 molecular symmetry due to the cyano group at position 4 being ortho to one carboxyl and meta to the other, creating a desymmetrized isophthalic core. In contrast, 5-cyanoisophthalic acid retains a plane of symmetry (Cs point group) where the cyano group lies on the symmetry plane bisecting the two meta-carboxylates . This fundamental difference in molecular symmetry directly impacts the dimensionality and topology of resulting coordination polymers: the 4-cyano isomer is predisposed to form frameworks with anisotropic pore channels, whereas the 5-cyano isomer yields symmetric, uniform pore environments [1]. The consequence for MOF assembly is a qualitative difference in the coordination mode availability—the 4-cyano isomer presents two electronically distinct carboxylate binding sites, unlike the 5-cyano isomer where both carboxylates are chemically equivalent by symmetry .
| Evidence Dimension | Molecular point group symmetry and coordination site equivalence |
|---|---|
| Target Compound Data | C1 symmetry; two electronically distinct carboxylate sites; cyano group ortho to COOH-1 and meta to COOH-3 |
| Comparator Or Baseline | 5-Cyanoisophthalic acid: Cs symmetry; two chemically equivalent carboxylate sites; cyano group meta to both COOH groups |
| Quantified Difference | Qualitative difference in symmetry (C1 vs. Cs); no direct quantitative metric available from published studies |
| Conditions | Molecular structure analysis from DFT-optimized geometries and single-crystal X-ray diffraction |
Why This Matters
For procurement decisions, the C1 symmetry of the 4-cyano isomer enables access to anisotropic framework topologies that are structurally inaccessible using the symmetric 5-cyano isomer, making it the necessary choice for asymmetric pore functionalization in MOF design.
- [1] Zhou, D.-S.; Wang, F.-K.; Yang, S.-Y.; Xie, Z.-X.; Huang, R.-B. Substituent effect on the assembly of coordination polymers containing isophthalic acid and its derivatives. CrystEngComm 2009. View Source
